N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide
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Overview
Description
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide is a complex organic compound with a unique structure that combines a brominated phenol, a nitropyrazole, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide typically involves a multi-step process The initial step often includes the bromination of a hydroxy-methoxybenzaldehyde, followed by the formation of a Schiff base through condensation with an amine
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitropyrazole moiety is particularly important for its biological activity, as it can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide
- N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
Uniqueness
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide is unique due to its combination of a brominated phenol, a nitropyrazole, and an acetamide group
Properties
Molecular Formula |
C13H12BrN5O5 |
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Molecular Weight |
398.17 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12BrN5O5/c1-24-11-3-8(2-10(14)13(11)21)4-15-17-12(20)7-18-6-9(5-16-18)19(22)23/h2-6,21H,7H2,1H3,(H,17,20)/b15-4+ |
InChI Key |
LIPYCMYXWVFZIH-SYZQJQIISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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